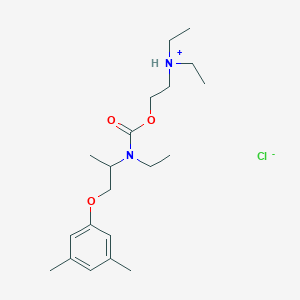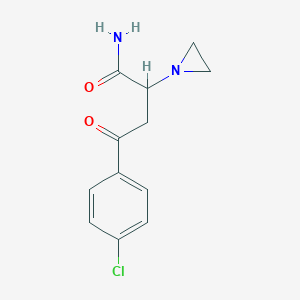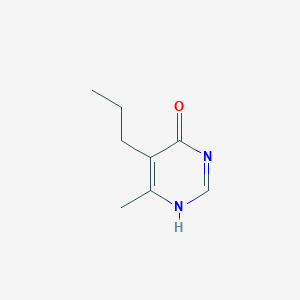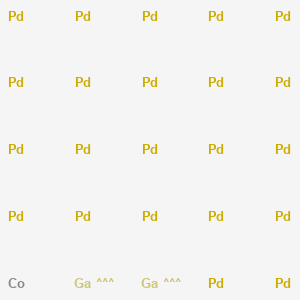
CID 6337987
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ptm 88 alloy is a platinum-based intermetallic compound known for its exceptional catalytic properties. This alloy is primarily used in various industrial and scientific applications due to its high stability, durability, and efficiency in catalysis. The unique combination of platinum with other metals in the alloy enhances its performance, making it a valuable material in fields such as fuel cells, chemical synthesis, and environmental protection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Ptm 88 alloy typically involves the co-reduction of platinum and other metal precursors. One common method is the chemical reduction of metal salts in the presence of a reducing agent such as sodium borohydride or hydrazine. The reaction conditions, including temperature, pH, and concentration of reactants, are carefully controlled to achieve the desired alloy composition and structure .
Industrial Production Methods
In industrial settings, Ptm 88 alloy is often produced using high-temperature techniques such as arc melting or induction melting. These methods involve melting the constituent metals together in a controlled environment to form a homogeneous alloy. The molten alloy is then rapidly cooled to prevent phase separation and ensure a uniform microstructure .
Analyse Des Réactions Chimiques
Types of Reactions
Ptm 88 alloy undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its catalytic activity and are often employed in processes such as fuel cell operation and chemical synthesis .
Common Reagents and Conditions
Oxidation Reactions: Ptm 88 alloy can catalyze the oxidation of small organic molecules, such as methanol and ethanol, in the presence of oxygen.
Reduction Reactions: The alloy is also effective in catalyzing the reduction of oxygen in fuel cells.
Substitution Reactions: Ptm 88 alloy can facilitate substitution reactions where one ligand in a complex is replaced by another.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in fuel cell applications, the primary products are water and electricity, while in chemical synthesis, various organic compounds can be produced .
Applications De Recherche Scientifique
Ptm 88 alloy has a wide range of scientific research applications:
Mécanisme D'action
The catalytic activity of Ptm 88 alloy is primarily attributed to its unique electronic structure and surface properties. The alloy’s platinum atoms provide active sites for the adsorption and activation of reactant molecules. The presence of other metals in the alloy modifies the electronic environment of the platinum atoms, enhancing their catalytic activity and stability .
Molecular Targets and Pathways
In fuel cells, Ptm 88 alloy catalyzes the oxygen reduction reaction (ORR) by facilitating the transfer of electrons from the fuel to oxygen molecules. This process involves the formation of intermediate species, such as hydroxyl and peroxide radicals, which are subsequently reduced to water .
Propriétés
Numéro CAS |
105038-79-7 |
|---|---|
Formule moléculaire |
CoGa2Pd22 |
Poids moléculaire |
2540 g/mol |
InChI |
InChI=1S/Co.2Ga.22Pd |
Clé InChI |
ZSXQDQLCCCZFME-UHFFFAOYSA-N |
SMILES |
[Co].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd] |
SMILES canonique |
[Co].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd] |
Key on ui other cas no. |
105038-79-7 |
Synonymes |
PTM 88 alloy PTM-88 alloy |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


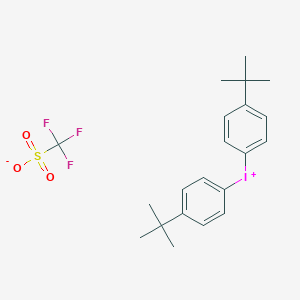
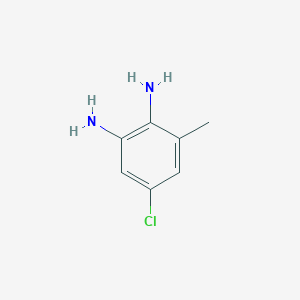
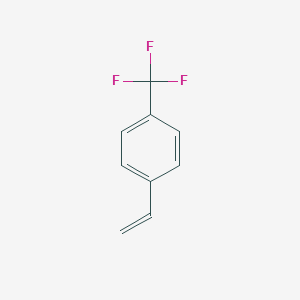
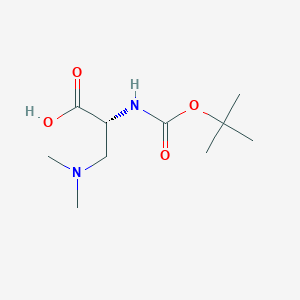
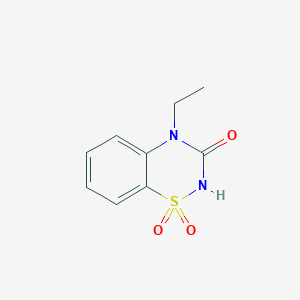
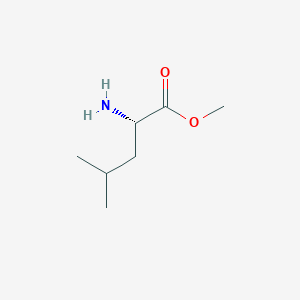
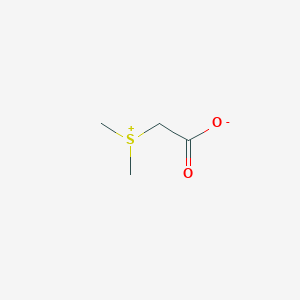
![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)
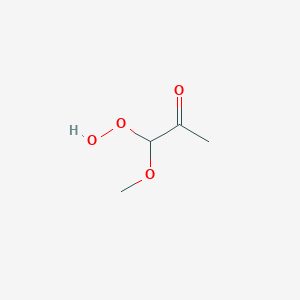
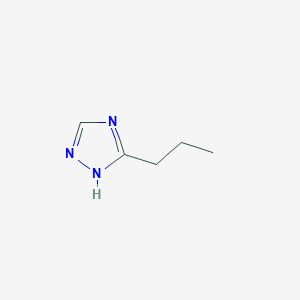
![7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B10355.png)
